Campestanol-d7
Description
Campestanol-d7 (C₂₈H₄₃D₇O) is a deuterium-labeled analog of campestanol, a saturated derivative of campesterol, a plant sterol. It is primarily utilized as an internal standard in analytical chemistry, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), to enhance the accuracy of sterol quantification in complex biological matrices . Key properties include:
- Physical State: Solid
- Melting Point: 145–146°C
- Solubility: Chloroform
- Storage: 4°C
- Molecular Weight: 409.74 g/mol
- Predicted Boiling Point: ~461.4°C (at 760 mmHg)
- Density: ~1.0 g/cm³ .
This compound is critical for studying sterol metabolism, lipid absorption, and gut microbiome interactions, as deuterium labeling minimizes interference from endogenous compounds during analysis .
Properties
Molecular Formula |
C₂₈H₄₃D₇O |
|---|---|
Molecular Weight |
409.74 |
Synonyms |
5α-Cholestan-24(RS)-methyl-3β-ol-25,26,26,26,27,27,27-d7; (3β,5α,24R)-Ergostan-3-ol-d7; 24β-Ethylcholestanol-d7; 24β-Methylcholestanol-d7; 5α-Dihydrocampesterol-d7; Chalinastanol-d7; Dihydro-Neospongosterol-d7; |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring precise control of reaction conditions to ensure the correct stereochemistry and incorporation of deuterium atoms. The synthetic route typically begins with the preparation of the core cyclopenta[a]phenanthrene structure, followed by the introduction of the side chains and functional groups. Key steps may include:
Formation of the Cyclopenta[a]phenanthrene Core: This can be achieved through a series of cyclization reactions, often involving Friedel-Crafts alkylation or acylation.
Introduction of Deuterium Atoms: Deuterium can be incorporated using deuterated reagents or through hydrogen-deuterium exchange reactions under specific conditions.
Functional Group Modifications: The hydroxyl group at position 3 and the methyl groups at positions 10 and 13 are introduced through selective functionalization reactions.
Industrial Production Methods
Industrial production of this compound would require scalable and efficient synthetic routes. This often involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalytic processes may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at position 3 can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the degree of saturation in the cyclopenta[a]phenanthrene core.
Substitution: Functional groups can be substituted at specific positions to introduce new functionalities.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide (NBS) or electrophilic aromatic substitution using Friedel-Crafts reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the core structure can lead to a more saturated hydrocarbon.
Scientific Research Applications
Chemistry: It can be used as a model compound to study stereochemistry and reaction mechanisms.
Biology: Its interactions with biological molecules can be investigated to understand its potential as a drug candidate.
Medicine: The compound may have therapeutic potential due to its structural similarity to biologically active steroids.
Industry: It can be used in the development of new materials or as a precursor for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. For example, the compound may bind to steroid receptors, influencing gene expression and cellular processes. The presence of deuterium atoms can also affect the compound’s metabolic stability and pharmacokinetics.
Comparison with Similar Compounds
Comparison with Similar Compounds
Deuterated sterols and stanols share structural and functional similarities but differ in molecular composition, isotopic labeling, and specific applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Campestanol-d7 and Related Compounds
Key Differences
Isotopic Labeling: this compound contains seven deuterium atoms, typically at non-labile positions (e.g., C-25,26,27), ensuring minimal isotopic exchange during analysis. In contrast, Campesterol-d3 has fewer labels, reducing its utility in high-sensitivity assays . Cholestanol-d7, while structurally similar, is derived from cholesterol and used in animal sterol studies, whereas this compound focuses on plant-derived sterols .
Physical Properties: Deuterated compounds exhibit slightly higher molecular weights and densities compared to non-deuterated analogs. For example, this compound (409.74 g/mol) vs. Campestanol (402.70 g/mol) . Boiling points and refractive indices remain comparable, but deuterated variants may show minor chromatographic retention time shifts .
Applications: this compound: Validated in human fecal and serum analyses to quantify 5α/β-stanols, critical for assessing cholesterol conversion by gut microbiota . D7-Campesterol Acetate: Used in stabilized ester forms to improve volatility in GC-MS, unlike this compound, which is analyzed in free alcohol form .
Research Findings and Methodological Insights
- Analytical Performance: this compound demonstrated a recovery rate of 95–105% in human serum, with a limit of quantification (LOQ) of 0.4 ng/mL, outperforming non-deuterated campestanol, which suffered from matrix interferences .
- Metabolic Studies: In a 2022 study, this compound tracked the conversion of campesterol to 5α-campestanol in murine models, revealing gut bacterial activity rates 30% higher than previously estimated .
- Synthesis Challenges: Deuterated sterols require specialized synthesis routes, such as catalytic deuteration or custom microbial biosynthesis, increasing production costs compared to non-deuterated analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
